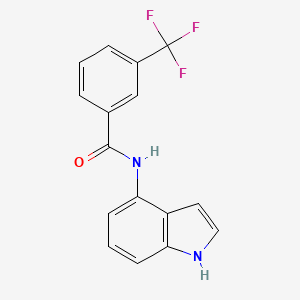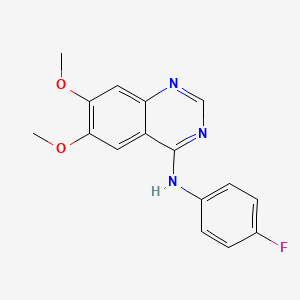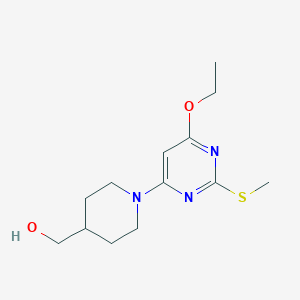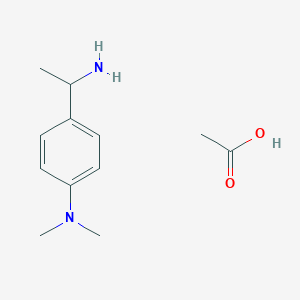
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide, also known as GW-1929, is a synthetic agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.
Mecanismo De Acción
PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to glucose and lipid metabolism, inflammation, and cell differentiation. N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide binds to PPARγ and induces a conformational change that allows it to recruit coactivators and initiate gene transcription.
Biochemical and Physiological Effects:
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects in various cell types and animal models. These include:
- Improving insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells
- Reducing inflammation in macrophages and adipose tissue
- Inhibiting cancer cell growth and inducing apoptosis in cancer cells
- Promoting adipocyte differentiation and lipid accumulation in adipose tissue
- Regulating lipid metabolism and reducing triglyceride levels in the liver
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has several advantages as a research tool, including its high potency and selectivity for PPARγ, as well as its ability to activate the receptor in a dose-dependent manner. However, it also has some limitations, such as potential off-target effects and the need for careful controls to ensure specificity of the observed effects.
Direcciones Futuras
There are several potential future directions for research on N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide and PPARγ agonists, including:
- Investigating the role of PPARγ in other diseases, such as neurodegenerative disorders and cardiovascular disease
- Developing more selective and potent PPARγ agonists with fewer off-target effects
- Exploring the potential of PPARγ agonists as combination therapies with other drugs for diabetes, obesity, and cancer
- Investigating the effects of long-term PPARγ activation on health outcomes and potential side effects.
Métodos De Síntesis
The synthesis of N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide involves the reaction of 4-bromo-1H-indole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide has been widely used in scientific research to investigate the role of PPARγ in various physiological processes. Studies have shown that activation of PPARγ by N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide can improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth.
Propiedades
IUPAC Name |
N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)11-4-1-3-10(9-11)15(22)21-14-6-2-5-13-12(14)7-8-20-13/h1-9,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDHMBNCPFNXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)
![[3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B2986745.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2986747.png)



![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)



![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)